IP6K2-IN-1 Achieves ~6-Fold Greater IP6K2 Inhibitory Potency Than Quercetin When Tested Under Identical ADP-Glo Kinase Assay Conditions
IP6K2-IN-1 (Compound 20s) inhibited IP6K2 with an IC₅₀ of 0.55 µM in an ADP-Glo kinase assay, compared to quercetin which achieved an IC₅₀ of 3.31 µM under identical experimental conditions (same enzyme concentration, ATP/IP₆ substrate conditions, and reaction temperature) [1]. The authors report this as an overall 5-fold potency advantage; the calculated ratio from the directly measured values is 6.0-fold [1]. Notably, the literature-reported IC₅₀ of quercetin against IP6K2 varies from 0.70 µM to 3.31 µM depending on assay conditions, highlighting the importance of using directly comparable data generated within the same study for procurement decisions [1].
| Evidence Dimension | IP6K2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.55 µM (IP6K2-IN-1 / Compound 20s) |
| Comparator Or Baseline | IC₅₀ = 3.31 µM (quercetin, same assay conditions); literature-reported IC₅₀ = 0.70 µM (quercetin, different lab) |
| Quantified Difference | 6.0-fold more potent than quercetin under identical conditions (3.31 / 0.55 = 6.0); authors report overall 5-fold potency advantage |
| Conditions | ADP-Glo kinase assay; recombinant IP6K2 enzyme; dose-response format; same assay conditions applied to both compounds within the same study |
Why This Matters
For researchers requiring a defined IP6K2 inhibitory potency, IP6K2-IN-1 provides a ~6-fold lower IC₅₀ than the natural flavonoid quercetin benchmark, reducing the compound quantity needed per assay and improving assay signal window at equivalent concentrations.
- [1] Ahn M, Park SE, Choi J, et al. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2193866. doi:10.1080/14756366.2023.2193866 View Source
